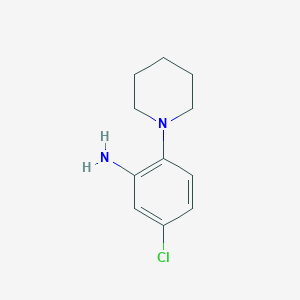

5-氯-2-(哌啶-1-基)苯胺

描述

5-Chloro-2-(piperidin-1-yl)aniline is a chemical compound that has gained significant attention in various fields of research and industry. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

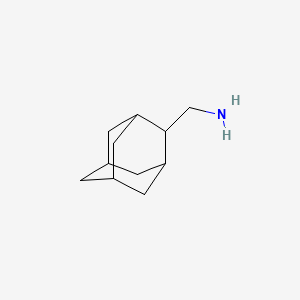

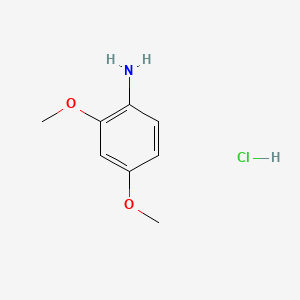

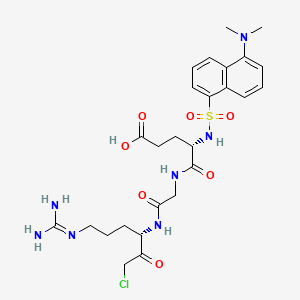

The molecular formula of 5-Chloro-2-(piperidin-1-yl)aniline is C11H15ClN2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . In some reactions, a copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-(piperidin-1-yl)aniline is 210.7 g/mol. The predicted melting point is 142.91° C, the predicted boiling point is 432.9° C at 760 mmHg, the predicted density is 1.3 g/cm3, and the predicted refractive index is n20D 1.61 .科学研究应用

合成和分子结构分析

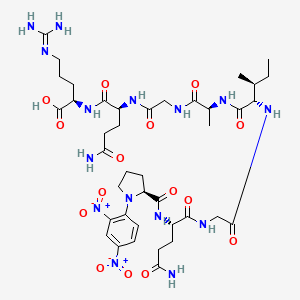

5-氯-2-(哌啶-1-基)苯胺已被用于合成包含吡唑/哌啶/苯胺基团的s-三嗪衍生物。这些化合物已通过X射线晶体学、Hirshfeld和DFT计算研究其分子结构。它们展示了重要的分子间相互作用,如H...H、N...H和H...C接触,并且已预测其电子性质和NMR光谱,并与实验数据(Shawish et al., 2021)进行了相关性分析。

反应性研究

关于哌啶对2-氯-5-杂环(或芳基)嘧啶的亲核取代研究评估了5-取代基的电子效应,其中包括5-氯-2-(哌啶-1-基)苯胺。这项研究为这些化合物的反应性和合成途径提供了见解(Allen, Buckland, & Hutley, 1980)。

抗癌活性

一系列(E)-N-((2-(哌啶-1-基)喹啉-3-基)亚甲基)苯胺衍生物已被合成并评估其对各种人类细胞的体外抗癌活性,其中可能包括5-氯-2-(哌啶-1-基)苯胺。这些衍生物由于其潜在的治疗应用(Subhash & Bhaskar, 2021)而显著。

与重金属的络合

涉及苯胺或吡啶功能化的N-杂环卡宾与Hg(II)、Ag(I)和Au(I)等重金属的络合研究已进行。这些研究可能涉及5-氯-2-(哌啶-1-基)苯胺的衍生物,对于理解这些化合物与金属离子的相互作用至关重要,可能在催化或材料科学中有用(Zhuang et al., 2013)。

缓蚀研究

哌啶的衍生物,其中可能包括5-氯-2-(哌啶-1-基)苯胺,已被研究作为铁表面的缓蚀剂。这些研究涉及DFT和蒙特卡洛动力学以了解与铁的相互作用,在工业应用中防止金属腐蚀方面具有相关性(Belghiti et al., 2018)。

未来方向

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of 5-Chloro-2-(piperidin-1-yl)aniline in the pharmaceutical industry.

作用机制

Target of Action

5-Chloro-2-(piperidin-1-yl)aniline is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties . . Piperidine derivatives, which include 5-Chloro-2-(piperidin-1-yl)aniline, are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often involves binding to specific receptors or enzymes, leading to a change in their activity.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical processes . These can include the modulation of signaling pathways, the inhibition or activation of enzymes, and the alteration of cellular processes.

Pharmacokinetics

The compound’s molecular weight of 23871 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the wide range of pharmaceutical applications of piperidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

5-chloro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOQYOCNAFPILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301274 | |

| Record name | 5-chloro-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

412308-45-3 | |

| Record name | 5-chloro-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)